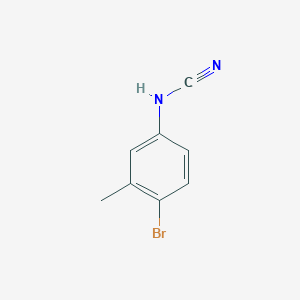

(4-Bromo-3-methylphenyl)cyanamide

Description

(4-Bromo-3-methylphenyl)cyanamide is a synthetic cyanamide derivative characterized by a bromine atom and a methyl group substituted on the phenyl ring. Cyanamides, in general, are known for their roles as precursors in organic synthesis, nitrification inhibitors, and bioactive agents . The bromine and methyl substituents may influence its reactivity, solubility, and biological activity compared to simpler cyanamides like calcium cyanamide or neutral cyanamide (CAS 420-04-2) .

Properties

CAS No. |

921631-71-2 |

|---|---|

Molecular Formula |

C8H7BrN2 |

Molecular Weight |

211.06 g/mol |

IUPAC Name |

(4-bromo-3-methylphenyl)cyanamide |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(11-5-10)2-3-8(6)9/h2-4,11H,1H3 |

InChI Key |

ZGNDVVUQDQPDIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of (4-Bromo-3-methylphenyl)cyanamide relative to structurally or functionally related cyanamide compounds:

Key Findings:

- Structural Influence on Reactivity : The bromine and methyl groups in this compound likely enhance its stability and lipophilicity compared to calcium cyanamide, which readily hydrolyzes in soil to release cyanamide . This structural difference may reduce its utility as a soil fumigant but improve its suitability for targeted applications, such as enzyme inhibition.

- Toxicity Profile: Unlike calcium cyanamide—a known irritant and explosion hazard —the aromatic substituents in this compound may mitigate acute toxicity by reducing reactivity with water or biological tissues. However, brominated compounds often raise concerns about bioaccumulation .

- Biosynthetic Contrast : Plant-derived cyanamides, such as those in Vicia villosa, are biosynthesized from L-canavanine and localized in leaves . In contrast, synthetic cyanamides like this compound lack natural metabolic pathways, necessitating careful environmental risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.